ブチリルカルニチン

概要

説明

アシルカルニチンは、カルニチンにエステル結合で結合した脂肪酸を含む有機化合物です . 酪酸カルニチンは、特に骨格筋や心筋など、エネルギー需要の高い組織における脂肪酸代謝とエネルギー産生において重要な役割を果たしています .

2. 製法

合成経路と反応条件: 酪酸カルニチンは、補酵素AからL-カルニチン分子への酪酸基の転移によって合成することができます。 この反応には通常、トリエチルアミンなどの塩基の存在下で、ブチロイルクロリドとL-カルニチンを使用します . この反応は、ジクロロメタンなどの有機溶媒中で還流条件下で行われます。

工業的製造方法: 酪酸カルニチンの工業的製造には、同様の合成経路が使用されますが、より大規模です。 このプロセスには、メタノール中で酪酸L-カルニチン塩酸塩を調製し、その後、超高速液体クロマトグラフィー(UPLC)やタンデム質量分析(MS/MS)などの手法を用いて精製し、定量および品質管理を行います .

科学的研究の応用

Butyrylcarnitine has diverse applications in scientific research, including:

Chemistry: Used as a standard in mass spectrometry for the quantification of acylcarnitines in biological samples.

Biology: Plays a role in the study of fatty acid metabolism and energy production in cells.

Industry: Employed in the production of dietary supplements aimed at enhancing energy metabolism and athletic performance.

作用機序

酪酸カルニチンは、β酸化のために脂肪酸をミトコンドリアマトリックスに輸送することを促進することによって効果を発揮します。このプロセスには、脂肪酸がアシルCoA誘導体に変換され、次にカルニチンに転移されてアシルカルニチンを形成することが含まれます。 酪酸カルニチンは、特に短鎖脂肪酸を標的とし、その酸化とエネルギー産生を助けます . 関係する分子経路には、カルニチンパルミトイルトランスフェラーゼI(CPT1)やカルニチンパルミトイルトランスフェラーゼII(CPT2)などの酵素の活性化が含まれます。

生化学分析

Biochemical Properties

Butyrylcarnitine participates in biochemical reactions primarily related to fatty acid oxidation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .

Cellular Effects

Butyrylcarnitine influences cell function by affecting cellular metabolism. It is reported to be closely associated with the occurrence of diabetic cardiomyopathy (DCM), affecting myocardial disorders . It also influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Butyrylcarnitine primarily involves its role in fatty acid oxidation . It is an intermediate product of this process, and its levels can influence the efficiency of energy production in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butyrylcarnitine can change over time. For instance, specific acylcarnitine species, including Butyrylcarnitine, accumulate in a pattern characteristic for each disease in cases of organic acidemias and fatty acid oxidation disorders .

Dosage Effects in Animal Models

The effects of Butyrylcarnitine vary with different dosages in animal models. For instance, proprietary synthetic lipoylcarnitine and butyrylcarnitine derivatives have been studied as potential therapies to minimize oxidative damage and maximize mitochondrial energy production in animal models of mitochondrial disease .

Metabolic Pathways

Butyrylcarnitine is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes and cofactors within this pathway, and its levels can affect metabolic flux or metabolite levels .

Transport and Distribution

Butyrylcarnitine is transported and distributed within cells and tissues. It is associated with organic cation transporter 1 (OCT1) genotypes, with carriers of high-activity OCT1 genotypes having about 3-fold higher Butyrylcarnitine blood concentrations and 2-fold higher amounts of Butyrylcarnitine excreted in urine compared to deficient OCT1 .

Subcellular Localization

The subcellular localization of Butyrylcarnitine is primarily within the mitochondria, where it participates in fatty acid oxidation . Its activity or function can be influenced by its localization within specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Butyrylcarnitine can be synthesized by transferring a butyryl group from coenzyme A to a molecule of L-carnitine. This reaction typically involves the use of butanoyl chloride and L-carnitine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of butyrylcarnitine involves similar synthetic routes but on a larger scale. The process includes the preparation of butyryl-L-carnitine chloride in methanol, followed by purification using techniques like ultra-performance liquid chromatography (UPLC) and tandem mass spectrometry (MS/MS) for quantification and quality control .

化学反応の分析

反応の種類: 酪酸カルニチンは、以下を含むさまざまな化学反応を起こします。

酸化: 酪酸カルニチンは、酪酸とカルニチンを形成するまで酸化することができます。

加水分解: 酪酸カルニチンのエステル結合は、酪酸とL-カルニチンを生じるまで加水分解することができます。

置換: 酪酸基は、特定の条件下で他のアシル基と置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。

加水分解: 塩酸(HCl)や水酸化ナトリウム(NaOH)などの試薬を用いて、酸性または塩基性条件で加水分解を促進することができます。

置換: アシルクロリドやトリエチルアミンなどの塩基などの試薬が置換反応に使用されます。

主要な生成物:

酸化: 酪酸とカルニチン。

加水分解: 酪酸とL-カルニチン。

置換: 使用した置換基に応じて、さまざまなアシルカルニチン。

4. 科学研究における用途

酪酸カルニチンは、以下を含む科学研究でさまざまな用途があります。

化学: 生体試料中のアシルカルニチンの定量のための質量分析における標準物質として使用されます.

生物学: 細胞における脂肪酸代謝とエネルギー産生の研究において役割を果たします.

医学: 新生児スクリーニングプログラムで、短鎖アシルCoAデヒドロゲナーゼ欠損症(SCADD)やイソブチリルCoAデヒドロゲナーゼ欠損症(IBDD)などの代謝異常を検出するために使用されます.

産業: エネルギー代謝と運動能力を高めるための栄養補助食品の製造に使用されます。

類似化合物との比較

酪酸カルニチンは、短鎖脂肪酸代謝における特定の役割のために、アシルカルニチンの中でユニークです。類似の化合物には以下のようなものがあります。

イソブチリルカルニチン: バリン代謝に関与し、イソブチリルCoAデヒドロゲナーゼ欠損症に関連しています.

グルタルカルニチン: グルタル酸血症I型に関連し、リシン、ヒドロキシリシン、トリプトファンの代謝に関与しています.

アセチルカルニチン: アセチルCoAの代謝に役割を果たし、エネルギー産生と神経伝達物質合成に関与しています.

酪酸カルニチンは、短鎖脂肪酸の酸化における特定の関与と、代謝異常における診断的意義のために際立っています。

特性

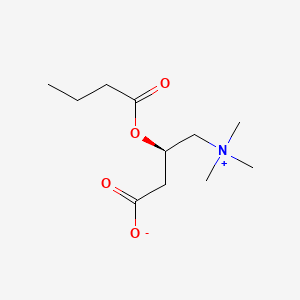

IUPAC Name |

(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFHHGCZUCMBN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180266 | |

| Record name | Butyrylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Butyrylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25576-40-3 | |

| Record name | Butyryl-L-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25576-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025576403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyrylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002013 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of butyrylcarnitine in the body?

A1: Butyrylcarnitine is involved in the transport of butyryl-CoA, a product of fatty acid and amino acid metabolism, into the mitochondria for energy production via β-oxidation. []

Q2: How do butyrylcarnitine levels change in patients with inherited metabolic disorders?

A2: Elevated butyrylcarnitine levels in newborns can indicate short-chain acyl-CoA dehydrogenase deficiency (SCADD). [] This is because SCADD disrupts the breakdown of butyryl-CoA, leading to its accumulation and subsequent conversion to butyrylcarnitine. [, , ]

Q3: Can butyrylcarnitine levels help differentiate between SCADD and isobutyryl-CoA dehydrogenase deficiency (IBDD)?

A3: Yes. While both conditions elevate C4-acylcarnitine (comprising both butyrylcarnitine and isobutyrylcarnitine), specific ratios using butyrylcarnitine and other acylcarnitines can help differentiate them. [] For instance, ratios like C4/C0, C4/C5, and C4/C6 have shown robustness in distinguishing between SCADD, IBDD, and false positives. []

Q4: Is elevated butyrylcarnitine always indicative of a metabolic disorder?

A4: Not necessarily. Factors like maternal metformin treatment during pregnancy can lead to mildly elevated butyrylcarnitine in newborns without causing disease. []

Q5: How is butyrylcarnitine linked to cardiovascular disease?

A5: Research suggests that elevated butyrylcarnitine levels might be associated with an increased risk of cardiovascular disease in individuals with Type 2 Diabetes Mellitus. [] Further, in patients with heart failure, elevated butyrylcarnitine is part of a metabolic signature associated with poorer outcomes. []

Q6: How do butyrylcarnitine levels fluctuate in response to a ketogenic diet?

A6: Studies utilizing FDG-PET scans show that C4-OH butyrylcarnitine levels are inversely correlated with myocardial glucose uptake. [] This suggests increased ketone/fatty acid oxidation, and thus higher C4-OH butyrylcarnitine, during ketogenic states. []

Q7: Can butyrylcarnitine be used as a biomarker in other conditions?

A7: Research suggests potential roles for butyrylcarnitine as a biomarker in: * Intellectual disability: Elevated levels are observed in children with ID. [] * Chronic kidney disease: Elevated levels are found in pediatric patients. [] * Dampness-heat diarrhea in calves: Altered levels are associated with the condition. []

Q8: What analytical techniques are commonly used to measure butyrylcarnitine?

A8: The most common techniques are: * Tandem mass spectrometry (MS/MS) [, , , , , , ] * Liquid chromatography coupled with mass spectrometry (LC-MS) [, , , , , ] * Gas chromatography coupled with mass spectrometry (GC-MS) []

Q9: Why is MS/MS widely used for butyrylcarnitine analysis?

A9: MS/MS offers high sensitivity and specificity, allowing for the accurate quantification of butyrylcarnitine even at low concentrations in complex biological samples like blood spots. [, , ]

Q10: Are there any challenges in accurately measuring butyrylcarnitine?

A10: Yes, one challenge is the potential for falsely elevated C4-acylcarnitine (comprising both butyrylcarnitine and isobutyrylcarnitine) due to the presence of formiminoglutamate (FIGLU). [] Careful evaluation of results and further biochemical investigations are needed to confirm the diagnosis. [] Additionally, the use of D,L-octanoylcarnitine for blood-spot calibrators can lead to errors in measurement. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。